molecular formula C9H13ClFNO B2973283 2-((2-Fluorobenzyl)amino)ethanol hydrochloride CAS No. 1050076-15-7

2-((2-Fluorobenzyl)amino)ethanol hydrochloride

Cat. No.: B2973283
CAS No.: 1050076-15-7
M. Wt: 205.66
InChI Key: WUYSVJNDQNUZHQ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl It is a derivative of ethanol, where the hydroxyl group is substituted with a 2-fluorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)ethanol hydrochloride typically involves the reaction of 2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2-fluorobenzylamine with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of 2-((2-fluorobenzyl)amino)ethanol.

    Hydrochloride formation: The resulting 2-((2-fluorobenzyl)amino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((2-fluorobenzyl)amino)acetaldehyde or 2-((2-fluorobenzyl)amino)acetone.

    Reduction: Formation of 2-((2-fluorobenzyl)amino)ethane.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Fluorobenzyl)amino)ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorobenzyl)amino)ethanol hydrochloride
  • 2-((2-Bromobenzyl)amino)ethanol hydrochloride
  • 2-((2-Methylbenzyl)amino)ethanol hydrochloride

Uniqueness

2-((2-Fluorobenzyl)amino)ethanol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSVJNDQNUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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